molecular formula C10H9ClN2O B15046315 2-(Chloromethyl)-6-methoxyquinazoline

2-(Chloromethyl)-6-methoxyquinazoline

Cat. No.: B15046315
M. Wt: 208.64 g/mol
InChI Key: CUBIPBORTIHSKD-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-6-methoxyquinazoline is a heterocyclic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are used as building blocks in medicinal chemistry. This compound is characterized by a quinazoline core with a chloromethyl group at the 2-position and a methoxy group at the 6-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-6-methoxyquinazoline typically involves the reaction of 2-amino-5-methoxybenzoic acid with formaldehyde and hydrochloric acid. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the quinazoline ring. The chloromethyl group is introduced using chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-6-methoxyquinazoline undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding quinazoline derivatives.

    Reduction Reactions: The quinazoline ring can be reduced under specific conditions to form dihydroquinazoline derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide, potassium thiocyanate, and primary amines in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of substituted quinazoline derivatives.

    Oxidation: Formation of quinazoline N-oxides.

    Reduction: Formation of dihydroquinazoline derivatives.

Scientific Research Applications

2-(Chloromethyl)-6-methoxyquinazoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-6-methoxyquinazoline involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It can also interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways depend on the specific derivative and its intended application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Chloromethyl)-6-methoxyquinazoline is unique due to the presence of both the chloromethyl and methoxy groups, which confer distinct chemical reactivity and biological activity. The methoxy group increases the compound’s solubility and can participate in hydrogen bonding, enhancing its interaction with biological targets.

Properties

Molecular Formula

C10H9ClN2O

Molecular Weight

208.64 g/mol

IUPAC Name

2-(chloromethyl)-6-methoxyquinazoline

InChI

InChI=1S/C10H9ClN2O/c1-14-8-2-3-9-7(4-8)6-12-10(5-11)13-9/h2-4,6H,5H2,1H3

InChI Key

CUBIPBORTIHSKD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=CN=C(N=C2C=C1)CCl

Origin of Product

United States

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